molecular formula C8H9NO3S B1433714 Ethyl 2-formyl-5-methylthiazole-4-carboxylate CAS No. 1282549-65-8

Ethyl 2-formyl-5-methylthiazole-4-carboxylate

Cat. No. B1433714
M. Wt: 199.23 g/mol
InChI Key: ZUVHCPZEVTYYNR-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a chemical compound . It is a product prepared via reaction . It is also an impurity of Febuxostat (F229000), which is a xanthine oxidase/xanthine dehydrogenase inhibitor, used for the treatment of hyperuricemia and chronic gout .


Synthesis Analysis

The synthesis of Ethyl 2-formyl-5-methylthiazole-4-carboxylate involves multiple steps . A common method is the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methyl mercaptan, and dimethylformamide . The reaction is acid-catalyzed and involves a deprotection step to obtain the target product .


Molecular Structure Analysis

The molecular formula of Ethyl 2-formyl-5-methylthiazole-4-carboxylate is C14H13NO4S . The InChI code is 1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of Ethyl 2-formyl-5-methylthiazole-4-carboxylate involves a reaction with ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate then reacts with thiourea to give the target molecule .


Physical And Chemical Properties Analysis

Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . The melting point ranges from 113.0 to 117.0 degrees Celsius .

Scientific Research Applications

Synthetic Modifications and Applications

  • Antimicrobial Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, has been synthesized and studied for its antimicrobial activities against various strains of bacteria and fungi. This implies potential applications of similar thiazole derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Ratiometric Fluorescent Probes : Another study highlights the synthesis of a ratiometric fluorescent probe using a similar thiazole derivative for the selective detection of cysteine and homocysteine. This indicates its use in analytical chemistry and diagnostics, especially in detecting specific biomolecules (Na et al., 2016).

  • Colorimetric and Fluorescent Detection : A similar thiazole compound has been developed as a colorimetric and ratiometric fluorescent probe for the detection of biothiols in living cells. This application is important for understanding cellular functions and could be applied in biomedical research (Wang et al., 2017).

  • Synthetic Process Optimization : The optimization of synthetic methods for related thiazole derivatives suggests its potential in industrial and pharmaceutical applications. For example, an improved synthesis process of febuxostat, an anti-gout drug, uses similar thiazole derivatives as intermediates (Zheng Zhi-bing, 2008).

Safety And Hazards

When handling Ethyl 2-formyl-5-methylthiazole-4-carboxylate, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is recommended to wear chemical impermeable gloves and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2-formyl-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)13-6(4-10)9-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVHCPZEVTYYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyl-5-methylthiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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